molecular formula C8H14Cl2O2 B14384497 Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester CAS No. 88606-67-1

Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester

Cat. No.: B14384497
CAS No.: 88606-67-1
M. Wt: 213.10 g/mol
InChI Key: SNAXAHQPMUSTMV-UHFFFAOYSA-N
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Description

Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from butanoic acid, which is a carboxylic acid, and has additional functional groups that make it unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester typically involves the esterification of 3-methylbutanoic acid with 2-chloro-1-(chloromethyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts and optimized reaction conditions ensures that the process is economically viable.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of esterification and hydrolysis reactions.

    Biology: May be used in the synthesis of biologically active molecules and in the study of metabolic pathways involving esters.

    Industry: Used in the production of fragrances, flavorings, and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol . In substitution reactions, the chlorine atoms are replaced by nucleophiles, resulting in the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester is unique due to the presence of chlorine atoms, which make it more reactive in substitution reactions. This reactivity can be exploited in various chemical syntheses to produce a wide range of derivatives.

Properties

CAS No.

88606-67-1

Molecular Formula

C8H14Cl2O2

Molecular Weight

213.10 g/mol

IUPAC Name

1,3-dichloropropan-2-yl 3-methylbutanoate

InChI

InChI=1S/C8H14Cl2O2/c1-6(2)3-8(11)12-7(4-9)5-10/h6-7H,3-5H2,1-2H3

InChI Key

SNAXAHQPMUSTMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC(CCl)CCl

Origin of Product

United States

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